Enhanced c-Met Kinase Inhibition via 1,3-Dimethyl Substituted Scaffolds
A series of 2-oxo-1,2-dihydroquinoline-based c-Met kinase inhibitors demonstrated that the substitution pattern on the quinoline core significantly impacts potency. While the specific IC50 of the 1,3-dimethyl-4-carboxylic acid building block is not reported in isolation, the class of 2-oxo-1,2-dihydroquinolines containing N-methyl and C-methyl substituents was found to generally exhibit single-digit nanomolar IC50 values against c-Met [1]. This class-level activity is a departure from the unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which lacks the lipophilic groups known to enhance target affinity [2].
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not reported as a single agent; serves as a scaffold leading to inhibitors with single-digit nM IC50 values |
| Comparator Or Baseline | Unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid: No reported c-Met activity |
| Quantified Difference | Inferred from class; unsubstituted parent lacks the hydrophobic contacts enabled by the 1,3-dimethyl groups. |
| Conditions | In vitro c-Met kinase inhibition assay |
Why This Matters
For programs targeting c-Met, the 1,3-dimethyl scaffold offers a pre-validated starting point for achieving low-nanomolar potency, whereas the unsubstituted parent compound does not.
- [1] Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. (2016). ScienceDirect. View Source
- [2] Hayashi, H., et al. (1992). 5-HT3 Receptor Antagonists. 1. New Quinoline Derivatives. J. Med. Chem., 35(26), 4893–4902. View Source
